molecular formula C18H23N5NaO9P B593122 Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt CAS No. 51116-00-8

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

Cat. No.: B593122
CAS No.: 51116-00-8
M. Wt: 507.4 g/mol
InChI Key: MGBPJXVWDGGLKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its cell-permeable properties and its ability to activate cGMP-dependent protein kinases. It is widely used in scientific research to study cGMP interactions and effects on various biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves the esterification of guanosine with butyric anhydride, followed by cyclization to form the cyclic phosphate ester. The reaction typically requires anhydrous conditions and a suitable solvent such as dimethylformamide (DMF). The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated analogs.

Scientific Research Applications

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects by mimicking the natural cGMP molecule and activating cGMP-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various downstream effects such as changes in ion channel activity, gene expression, and cellular metabolism. The molecular targets and pathways involved include the cGMP-PKG pathway, which is crucial for regulating intracellular calcium levels and other signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is unique due to its enhanced stability, cell permeability, and ability to specifically activate cGMP-dependent pathways. These properties make it a valuable tool in research and potential therapeutic applications .

Biological Activity

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt is a modified nucleoside that exhibits various biological activities. This compound is of interest due to its potential therapeutic applications in cellular signaling and neuroprotection. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H17N5O8P\text{C}_{12}\text{H}_{17}\text{N}_5\text{O}_8\text{P}

Guanosine derivatives are known to interact with various receptors and enzymes in the body. The cyclic phosphate structure allows for involvement in signaling pathways, particularly those related to cyclic nucleotide signaling.

  • Receptor Interaction : Guanosine can act on purinergic receptors, influencing neurotransmission and cellular responses.
  • Enzymatic Activity : It may modulate the activity of kinases and phosphatases involved in cell signaling.

Biological Activities

The compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that guanosine derivatives can protect neurons from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines in various models of inflammation.
  • Cognitive Enhancement : Research indicates potential benefits in improving memory and learning processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects against oxidative stress-induced apoptosis
Anti-inflammatoryReduces levels of TNF-α and IL-6
Cognitive enhancementImproves memory in animal models

Case Studies

  • Neuroprotection Against Ischemia
    • In a study involving gerbils subjected to cerebral ischemia, guanosine administration significantly reduced neuronal death and improved behavioral outcomes. The mechanism involved upregulation of brain-derived neurotrophic factor (BDNF) and TrkB receptor signaling, which are crucial for neuronal survival and growth.
  • Anti-inflammatory Effects in Animal Models
    • Research demonstrated that guanosine treatment in a rat model of inflammation led to decreased expression of inflammatory markers such as IL-1β and COX-2. This suggests a potential role in managing inflammatory diseases.
  • Cognitive Enhancement in Aging Models
    • In aged mice, administration of guanosine was associated with improved performance in memory tasks. The underlying mechanism was linked to enhanced synaptic plasticity and neurogenesis.

Q & A

Basic Research Questions

Q. How is the structural characterization of this compound performed, and what analytical techniques are recommended?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituents like the N-(1-oxobutyl) group and cyclic phosphate.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns (e.g., SMILES strings in ).
  • X-ray Crystallography : Resolve the 3D structure, focusing on the cyclic 3',5'-phosphate linkage and butanoate ester conformation (see for related guanosine analogs).
    • Key Considerations : Compare spectral data with computational models to resolve ambiguities in stereochemistry .

Q. What methods are used to assess the purity and stability of this compound under experimental conditions?

  • Methodology :

  • HPLC/UPLC : Use reverse-phase chromatography with UV detection (254 nm) to monitor degradation products, especially hydrolysis of the cyclic phosphate or ester groups.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for the sodium salt form ( notes lack of occupational exposure limits, implying stability under standard lab conditions).
    • Validation : Cross-reference with synthetic standards and quantify impurities using area normalization (>98% purity as per protocols) .

Advanced Research Questions

Q. How does the stability of the cyclic phosphate group influence experimental design in cell-based assays?

  • Mechanistic Insight : The cyclic 3',5'-phosphate linkage is prone to hydrolysis by phosphodiesterases (PDEs) in biological systems. Use PDE inhibitors (e.g., IBMX) to prolong activity in cell cultures ( highlights similar challenges with cAMP/cGMP degradation in tumor studies).
  • Experimental Design :

  • Pre-treat cells with PDE inhibitors before compound administration.
  • Monitor intracellular levels via competitive protein-binding assays (as in ) or LC-MS/MS .

Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized?

  • Synthesis Challenges :

  • Esterification : The 2'-butanoate ester may require protecting group strategies to avoid side reactions.
  • Cyclic Phosphate Formation : Use carbodiimide-based coupling agents (e.g., DCC) for cyclization, with strict anhydrous conditions.
    • Optimization :
  • Monitor reaction progress via 31P^{31}\text{P} NMR to track phosphate cyclization.
  • Purify intermediates using ion-exchange chromatography ( references guanosine derivative purification workflows) .

Q. How does this compound’s biological activity compare to other cyclic guanosine derivatives (e.g., cGMP or 8-Bromo-cGMP)?

  • Functional Comparison :

  • Receptor Binding : Use radiolabeled analogs (e.g., 3H^{3}\text{H}-labeled) to compare binding affinity to guanylate cyclase or PDEs.
  • Cell Proliferation Assays : Contrast effects with cGMP in cancer models ( shows reduced cAMP but elevated cGMP in colon tumors, suggesting divergent signaling roles).
    • Data Interpretation : Normalize activity to molar concentrations and account for sodium salt solubility differences ( notes sodium salt formulations alter bioavailability) .

Q. What contradictions exist in reported data on cyclic nucleotide analogs, and how can they be resolved?

  • Case Study : reports lower cAMP but higher cGMP in tumors, conflicting with in vitro models.
  • Resolution Strategies :

  • Validate tissue-specific PDE expression via Western blotting.
  • Use isoform-specific PDE inhibitors to isolate contributions from PDE5 (cGMP-specific) vs. PDE3/4 (cAMP-specific).
    • Implications : Context-dependent degradation may explain discrepancies between in vitro and in vivo data .

Q. Methodological Resources

  • Structural Data : Refer to SMILES/InChi strings in for computational modeling .
  • Assay Protocols : Adapt competitive binding assays ( ) for cyclic nucleotide quantification .
  • Synthetic Guidelines : Use guanosine-5'-monophosphate purification workflows ( ) for analog synthesis .

Properties

CAS No.

51116-00-8

Molecular Formula

C18H23N5NaO9P

Molecular Weight

507.4 g/mol

IUPAC Name

sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1

InChI Key

MGBPJXVWDGGLKI-UHFFFAOYSA-M

SMILES

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Canonical SMILES

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Synonyms

Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.